molecular formula C10H5ClFNO2 B7792730 2-Chloro-8-fluoroquinoline-3-carboxylic acid

2-Chloro-8-fluoroquinoline-3-carboxylic acid

Cat. No.: B7792730
M. Wt: 225.60 g/mol
InChI Key: HJZCIUVMJNRLND-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoroquinoline-3-carboxylic acid ( 1017378-95-8) is a high-value quinoline-based building block prized in medicinal chemistry for developing novel therapeutic agents . This compound features a multifunctional molecular scaffold, integrating a carboxylic acid group, chlorine, and fluorine substituents on the quinoline core, which facilitates diverse chemical modifications for structure-activity relationship (SAR) studies . Its molecular formula is C 10 H 5 ClFNO 2 with a molecular weight of 225.60 g/mol . In research, this compound serves as a critical precursor for synthesizing a wide range of quinoline derivatives. Its primary research value lies in the exploration of new antibacterial and anticancer compounds . The structural motif of fluoroquinolines is well-established in antibiotics, and derivatives of 2-chloro-fluoroquinoline-3-carbaldehyde (a closely related compound) have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, including E. coli , P. aeruginosa , and S. aureus . Furthermore, in silico molecular docking analyses suggest that such compounds exhibit promising binding affinities against targets like human topoisomerase IIα, indicating potential as candidates for anticancer drug development . The presence of both chlorine and fluorine atoms, which are strong electron-withdrawing groups, can enhance the acidity of the carboxylic acid and influence the compound's binding to biological targets . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-8-fluoroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-9-6(10(14)15)4-5-2-1-3-7(12)8(5)13-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZCIUVMJNRLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

The Vilsmeier–Haack reaction is a cornerstone for constructing the quinoline core. Starting with 8-fluoroaniline, formylation at the 3-position is achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Subsequent cyclization forms 2-chloro-8-fluoroquinoline-3-carbaldehyde, which is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.

Key Steps:

  • Formylation :

    • 8-Fluoroaniline reacts with POCl₃ and DMF at 0–5°C to form an iminium intermediate.

    • Heating to 80°C induces cyclization, yielding the carbaldehyde.

  • Oxidation :

    • The aldehyde group is oxidized to a carboxylic acid using KMnO₄ in sulfuric acid (H₂SO₄).

Optimization Data:

ParameterOptimal ConditionYield (%)
Formylation Temp.80°C78
Oxidation AgentKMnO₄ (0.1 M)85
Reaction Time6–8 hours

Challenges :

  • Over-oxidation of the quinoline ring can occur if KMnO₄ concentration exceeds 0.2 M.

  • Purification via recrystallization (ethanol/water) is critical to remove MnO₂ byproducts.

Nucleophilic Aromatic Substitution (SₙAr)

Methodology

This approach leverages the electron-deficient nature of fluorinated quinolines. Starting with 8-fluoroquinoline-3-carboxylic acid, chlorination at the 2-position is achieved using phosphorus pentachloride (PCl₅) in dichloromethane (DCM).

Reaction Conditions:

  • Reagents : PCl₅ (1.2 equiv), DCM, 40°C, 12 hours.

  • Yield : 72% after column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insight:

The fluorine atom at C-8 activates the ring toward electrophilic substitution, directing chlorine to the C-2 position due to meta-directing effects.

Nitro Group Reduction and Cyclization

Synthetic Route

A multi-step protocol begins with 7-chloro-8-nitro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Reduction of the nitro group using sodium dithionite (Na₂S₂O₄) yields an intermediate amine, which undergoes cyclization with polyphosphoric acid (PPA) to form the target compound.

Data Table:

StepReagents/ConditionsIntermediate Yield (%)Final Yield (%)
Nitro ReductionNa₂S₂O₄, H₂O, 70°C89
CyclizationPPA, 120°C, 4 hours81

Advantages :

  • High regioselectivity due to the nitro group’s electron-withdrawing effect.

  • Scalable for industrial production with yields >80%.

Microwave-Assisted Synthesis

Accelerated Protocol

Microwave irradiation reduces reaction times from days to hours. A mixture of 8-fluoroaniline, ethyl chlorooxaloacetate, and DMF is irradiated at 150°C for 30 minutes, followed by hydrolysis with NaOH.

Performance Metrics:

ParameterConventional MethodMicrowave Method
Time24 hours30 minutes
Yield75%82%
Purity95%98%

Limitations :

  • Requires specialized equipment.

  • Limited applicability for large-scale synthesis.

Industrial-Scale Production

Continuous Flow Reactor Design

Pharmaceutical manufacturers employ continuous flow systems to enhance efficiency. Key stages include:

  • Formylation : POCl₃ and DMF are mixed in a microreactor at 80°C (residence time: 10 minutes).

  • Oxidation : KMnO₄ is introduced in a tubular reactor with inline pH monitoring.

Economic and Operational Data:

MetricBatch ProcessFlow Process
Annual Output500 kg2,000 kg
Cost per kg$1,200$800
Waste Generation30%12%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Vilsmeier–Haack8597ModerateHigh
SₙAr7295HighModerate
Nitro Reduction8196HighLow
Microwave8298LowHigh
Flow Reactor9099Very HighVery High

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-8-fluoroquinoline-3-carboxylic acid exhibits promising antibacterial properties. Its derivatives are studied for their potential as enzyme inhibitors, particularly targeting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Antibacterial Activity:
Preliminary studies indicate that this compound shows effective inhibition against various bacterial strains. The following table summarizes findings from antibacterial studies:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli4 µg/mL
S. aureus8 µg/mL
Fluoroquinolone derivativesVarious strainsTypically <16 µg/mL

Anticancer Potential

Research has suggested that derivatives of this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7168.782.16
T-24257.87Data not specified

These findings highlight the compound's potential as a lead for further development in cancer therapeutics .

Case Study 1: Antibacterial Efficacy

A detailed study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that modifications in the structure could enhance potency against specific strains, demonstrating its potential as a new class of antibiotics.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of this compound, researchers conducted molecular docking studies to explore binding interactions with key enzymes involved in cancer cell proliferation. The results indicated significant binding affinity, suggesting that this compound could serve as a scaffold for developing novel anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-8-fluoroquinoline-3-carboxylic acid with structurally related quinoline derivatives, focusing on substituent effects, spectral properties, and synthetic applications.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Notable Properties
This compound Cl (2), F (8), COOH (3) C₁₀H₅ClFNO₂ 239.61* N/A Carboxylic acid, halogenated Expected high lipophilicity; strong electron-withdrawing effects
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid F (8), OH (4), COOH (3) C₁₀H₆FNO₃ 207.16 N/A Hydroxyl, carboxylic acid Increased polarity due to -OH; lower lipophilicity vs. chloro analogs
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid F (6), COOH (4), ketone (2) C₁₀H₈FNO₃ 209.17 N/A Ketone, carboxylic acid Reduced aromaticity; tetrahydroquinoline backbone enhances conformational flexibility
2-Chloro-8-methoxyquinoline-3-carbaldehyde Cl (2), OCH₃ (8), CHO (3) C₁₁H₇ClNO₂ 235.64 N/A Methoxy, aldehyde Methoxy group increases electron density; aldehyde enables nucleophilic reactions
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid Cl (7), CH₃ (8), pyridinyl (2) C₁₆H₁₁ClN₂O₂ 298.73 N/A Pyridinyl, methyl, carboxylic acid Bulky pyridinyl substituent enhances steric hindrance; potential for π-π stacking

*Calculated molecular weight based on substituent addition to quinoline (C₉H₇N: 129.16 g/mol).

Key Comparative Insights:

Substituent Effects on Reactivity: The chlorine at position 2 in the target compound introduces steric hindrance and electron-withdrawing effects, which may slow electrophilic substitution reactions compared to methoxy or hydroxyl analogs.

Solubility and Polarity: Compounds with hydroxyl groups (e.g., 8-fluoro-4-hydroxyquinoline-3-carboxylic acid) exhibit higher aqueous solubility due to hydrogen bonding, whereas chloro-fluoro analogs like the target compound are more lipophilic, favoring membrane permeability.

Synthetic Utility: The carboxylic acid at position 3 enables derivatization into amides or esters, as seen in analogs like 2-chloro-quinoline-3-carboxamide. Cyclization reactions using polyphosphoric acid (PPA), as described in , are common for generating fused quinoline systems (e.g., benzodiazepine derivatives).

Spectroscopic Signatures: Fluorine substituents induce distinct ¹⁹F NMR shifts and coupling constants (e.g., ¹JC-F = 243 Hz in 6-fluoroquinolines). IR spectra of carboxylic acid-containing quinolines show strong C=O stretches near 1700 cm⁻¹, while hydroxyl groups absorb broadly near 3400 cm⁻¹.

Biological Activity

2-Chloro-8-fluoroquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H5ClFNO2 and a molecular weight of 225.60 g/mol. It features a quinoline backbone with significant substitutions, including a chlorine atom at the second position, a fluorine atom at the eighth position, and a carboxylic acid group at the third position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with critical enzymes involved in bacterial DNA replication and transcription, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining bacterial DNA integrity, and their inhibition leads to the cessation of bacterial growth and replication. The compound's ability to bind to these targets enhances its potential as an antibacterial agent.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antibacterial Activity : The compound shows promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Its structural features allow it to effectively inhibit bacterial enzymes critical for DNA replication.
  • Anticancer Potential : Research has suggested that derivatives of this compound may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T-24 (bladder cancer). The IC50 values for these activities indicate its potential as a lead compound for further development in cancer therapeutics .

Antibacterial Studies

In vitro assays have demonstrated that this compound effectively inhibits bacterial growth. For instance, studies have shown that modifications in the structure can enhance its potency against specific bacterial strains. The following table summarizes findings from various studies:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli4 µg/mL
This compoundS. aureus8 µg/mL
Fluoroquinolone derivativesVarious strainsVaries (typically <16 µg/mL)

Anticancer Activity

A detailed study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis:

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7168.782.16
T-24257.87Data not specified

The apoptosis analysis showed that treatment with this compound led to a higher percentage of late apoptosis compared to control treatments, indicating its potential as an anticancer agent .

Structural Comparisons

The biological activity of this compound can be further understood by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-ChloroquinolineChlorine at position 2Simpler structure without fluorine or carboxylic acid
8-FluoroquinolineFluorine at position 8Lacks chlorine and carboxylic acid
2-Chloro-8-fluoroquinoline-4-carboxylic acidChlorine at position 2, fluorine at position 8, carboxylic acid at position 4Different positioning of functional groups

These comparisons highlight how variations in substituent positions influence chemical reactivity and biological activity, emphasizing the uniqueness of this compound within this class of compounds.

Q & A

Q. What are the key synthetic routes for 2-chloro-8-fluoroquinoline-3-carboxylic acid, and how can intermediates be characterized?

The synthesis typically involves functionalization of the quinoline core. For example:

  • Nitro reduction and lactamization : A nitro-substituted precursor (e.g., 8-nitro-1,4-dihydroquinoline) can be reduced to an amine, followed by cyclization with a thiol-containing reagent (e.g., 3-mercaptopropionic acid) under acidic conditions (PPA catalysis) to form the quinoline backbone .
  • Halogenation : Chloro and fluoro groups may be introduced via diazotization (using NaNO₂/HCl) or direct halogenation of aromatic precursors .
    Characterization : Use 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and LC-MS to verify intermediates. X-ray crystallography (e.g., SHELXL refinement ) can confirm regioselectivity of substituents.

Q. How can the purity and stability of this compound be assessed during synthesis?

  • Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) confirms molecular weight .
  • Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C for 24 h) and monitor via HPLC. Thermal stability can be assessed using TGA/DSC .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • NMR : 13C^{13}\text{C} and 19F^{19}\text{F} NMR resolve fluorine and chlorine environments. 1H^{1}\text{H}-13C^{13}\text{C} HSQC clarifies coupling patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer formation ). SHELX programs are recommended for refinement .

Advanced Research Questions

Q. How do substituent positions (Cl, F) influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insights : The 2-chloro group is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to 8-fluoro. Fluorine’s electronegativity may deactivate the ring, requiring palladium catalysts with strong electron-donating ligands (e.g., XPhos) .
  • Experimental design : Screen reaction conditions (solvent, base, catalyst) using Design of Experiments (DoE) to optimize yields. Monitor by 19F^{19}\text{F} NMR for real-time fluorine participation.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Observed discrepancies : Some routes report <50% yields for nitro reduction steps, possibly due to competing side reactions (e.g., over-reduction or dimerization) .
  • Resolution : Use in situ IR spectroscopy to track nitro group conversion. Introduce stabilizing agents (e.g., NH₄Cl) or switch to catalytic hydrogenation for cleaner reduction .

Q. How can computational methods (e.g., DFT) predict the compound’s biological activity?

  • Methodology : Perform docking studies with target enzymes (e.g., DNA gyrase for antibacterial activity) using Gaussian or GAMESS. Calculate binding energies and compare with experimental IC₅₀ values from enzyme inhibition assays .
  • Validation : Correlate computational predictions with MIC (Minimum Inhibitory Concentration) data against Gram-negative pathogens.

Q. What strategies address low solubility in aqueous media for in vitro studies?

  • Salt formation : React with sodium bicarbonate to generate the carboxylate salt, enhancing solubility .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes. Characterize solubility via shake-flask method and UV-Vis spectroscopy .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

  • Approach : Collect high-resolution X-ray data (≤1.0 Å) to distinguish between keto-enol tautomers. SHELXL’s restraints for hydrogen bonding (e.g., O–H⋯O dimers) refine proton positions .
  • Validation : Compare experimental bond lengths with DFT-optimized tautomer geometries.

Methodological Notes

  • Contradiction handling : Replicate conflicting synthetic protocols with controlled variables (e.g., reagent purity, temperature gradients) .
  • Advanced instrumentation : Use synchrotron X-ray sources for challenging crystallographic cases (e.g., twinned crystals) .

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